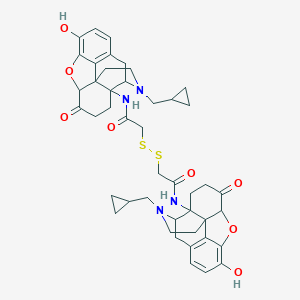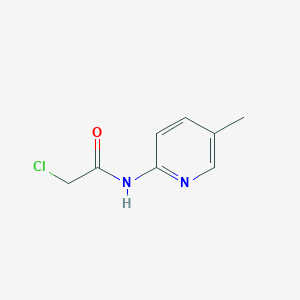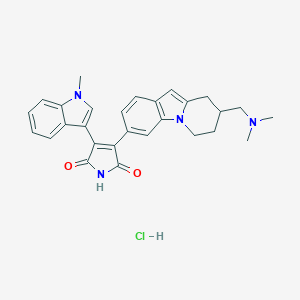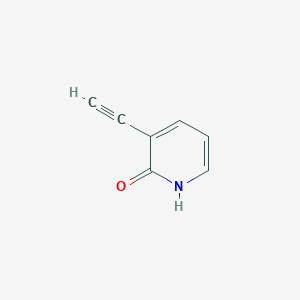
3,4-Difluoro-4'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-4’-methylbenzophenone: is an organic compound with the molecular formula C14H10F2O and a molecular weight of 232.23 g/mol . It is a derivative of benzophenone, where the benzene rings are substituted with fluorine and methyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-4’-methylbenzophenone typically involves the reaction of fluorobenzene with formaldehyde under the catalysis of organic sulfonic acids. This reaction produces difluorodiphenylmethane, which is then oxidized with nitric acid to yield the desired product .
Industrial Production Methods: Industrial production of 3,4-Difluoro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,4-Difluoro-4’-methylbenzophenone is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-4’-methylbenzophenone involves its interaction with various molecular targets and pathways. The compound’s electronic structure and reactivity allow it to participate in a range of chemical reactions, influencing biochemical processes and material properties. For instance, its ability to undergo substitution reactions makes it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: Similar in structure but lacks the methyl group.
4-Methylbenzophenone: Similar but lacks the fluorine atoms.
Benzophenone: The parent compound without any substituents.
Uniqueness: 3,4-Difluoro-4’-methylbenzophenone is unique due to the presence of both fluorine and methyl substituents on the benzene rings. This combination imparts distinct electronic and steric properties, making it valuable in specific research and industrial applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTNHBNSLSLHQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374267 |
Source


|
| Record name | 3,4-Difluoro-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157165-29-2 |
Source


|
| Record name | 3,4-Difluoro-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
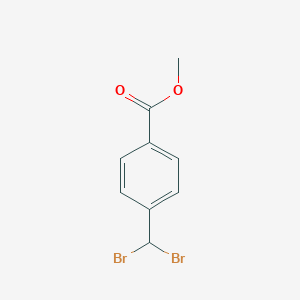

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)

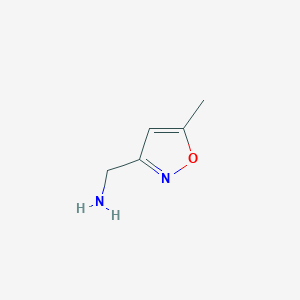

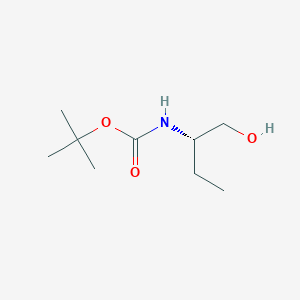
![2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B136190.png)
